Cas no 2228452-49-9 (3-(2,4,5-trimethylphenyl)methylazetidin-3-ol)

3-(2,4,5-Trimethylphenyl)methylazetidin-3-ol is a structurally specialized azetidine derivative featuring a trimethylphenyl substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its constrained azetidine ring, which can enhance metabolic stability and bioavailability in drug design. The presence of a hydroxyl group at the 3-position offers a versatile handle for further functionalization, enabling the synthesis of analogs with tailored properties. Its unique steric and electronic profile makes it a valuable intermediate for developing bioactive molecules, particularly in targeting central nervous system (CNS) disorders or as a scaffold for enzyme inhibitors. High purity and well-defined stereochemistry ensure reproducibility in research applications.
3-(2,4,5-trimethylphenyl)methylazetidin-3-ol structure
2228452-49-9 structure
商品名:3-(2,4,5-trimethylphenyl)methylazetidin-3-ol
CAS番号:2228452-49-9
MF:C13H19NO
メガワット:205.296063661575
CID:6000710
PubChem ID:165762507

3-(2,4,5-trimethylphenyl)methylazetidin-3-ol 化学的及び物理的性質

名前と識別子

    • 3-(2,4,5-trimethylphenyl)methylazetidin-3-ol
    • 2228452-49-9
    • EN300-1792526
    • 3-[(2,4,5-trimethylphenyl)methyl]azetidin-3-ol
    • インチ: 1S/C13H19NO/c1-9-4-11(3)12(5-10(9)2)6-13(15)7-14-8-13/h4-5,14-15H,6-8H2,1-3H3
    • InChIKey: XCFZLFXZFHUKEL-UHFFFAOYSA-N
    • ほほえんだ: OC1(CC2C=C(C)C(C)=CC=2C)CNC1

計算された属性

  • せいみつぶんしりょう: 205.146664230g/mol
  • どういたいしつりょう: 205.146664230g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 225
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 32.3Ų

3-(2,4,5-trimethylphenyl)methylazetidin-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1792526-5.0g
3-[(2,4,5-trimethylphenyl)methyl]azetidin-3-ol
2228452-49-9
5g
$3396.0 2023-06-02
Enamine
EN300-1792526-2.5g
3-[(2,4,5-trimethylphenyl)methyl]azetidin-3-ol
2228452-49-9
2.5g
$2295.0 2023-09-19
Enamine
EN300-1792526-0.25g
3-[(2,4,5-trimethylphenyl)methyl]azetidin-3-ol
2228452-49-9
0.25g
$1078.0 2023-09-19
Enamine
EN300-1792526-1.0g
3-[(2,4,5-trimethylphenyl)methyl]azetidin-3-ol
2228452-49-9
1g
$1172.0 2023-06-02
Enamine
EN300-1792526-0.05g
3-[(2,4,5-trimethylphenyl)methyl]azetidin-3-ol
2228452-49-9
0.05g
$983.0 2023-09-19
Enamine
EN300-1792526-10g
3-[(2,4,5-trimethylphenyl)methyl]azetidin-3-ol
2228452-49-9
10g
$5037.0 2023-09-19
Enamine
EN300-1792526-10.0g
3-[(2,4,5-trimethylphenyl)methyl]azetidin-3-ol
2228452-49-9
10g
$5037.0 2023-06-02
Enamine
EN300-1792526-0.1g
3-[(2,4,5-trimethylphenyl)methyl]azetidin-3-ol
2228452-49-9
0.1g
$1031.0 2023-09-19
Enamine
EN300-1792526-0.5g
3-[(2,4,5-trimethylphenyl)methyl]azetidin-3-ol
2228452-49-9
0.5g
$1124.0 2023-09-19
Enamine
EN300-1792526-5g
3-[(2,4,5-trimethylphenyl)methyl]azetidin-3-ol
2228452-49-9
5g
$3396.0 2023-09-19

3-(2,4,5-trimethylphenyl)methylazetidin-3-ol 関連文献

3-(2,4,5-trimethylphenyl)methylazetidin-3-olに関する追加情報

Introduction to 3-(2,4,5-trimethylphenyl)methylazetidin-3-ol (CAS No. 2228452-49-9)

3-(2,4,5-trimethylphenyl)methylazetidin-3-ol (CAS No. 2228452-49-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate molecular structure, combines a trimethylphenyl group with an azetidin-3-ol moiety, making it a versatile scaffold for further chemical modifications and biological evaluations.

The trimethylphenyl substituent, specifically the 2,4,5-trimethylbenzene ring, contributes to the compound's lipophilicity and potential interaction with various biological targets. This aromatic ring system is often employed in drug design to enhance metabolic stability and improve pharmacokinetic properties. The presence of the azetidin-3-ol ring provides a unique three-membered heterocyclic framework, which is known for its ability to mimic natural amino acid structures. Such structural features make this compound a promising candidate for developing novel therapeutic agents.

In recent years, there has been a surge in research focused on azetidine derivatives due to their potential applications in treating various diseases. The azetidin-3-ol core has been explored in the development of antimicrobial, anti-inflammatory, and even anticancer agents. The introduction of the methylazetidin-3-ol moiety into pharmaceutical candidates has shown promise in modulating enzyme activities and receptor interactions. For instance, studies have demonstrated that azetidine derivatives can exhibit inhibitory effects on certain proteases and kinases, which are critical targets in oncology and inflammatory diseases.

The 2,4,5-trimethylphenyl group in 3-(2,4,5-trimethylphenyl)methylazetidin-3-ol further enhances its potential as a drug candidate by providing a hydrophobic anchor that can interact with lipid-rich environments within cells. This feature is particularly important for compounds designed to penetrate the blood-brain barrier or target intracellular receptors. Additionally, the methyl group at the 3-position of the azetidin ring adds another layer of structural diversity, allowing for fine-tuning of physicochemical properties such as solubility and bioavailability.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such complex molecules more accurately. The combination of experimental data with computational studies has been instrumental in optimizing the structure of 3-(2,4,5-trimethylphenyl)methylazetidin-3-ol for improved efficacy and reduced side effects. For example, virtual screening techniques have identified derivatives of this compound that exhibit higher selectivity for specific biological targets while minimizing off-target effects.

The pharmaceutical industry has increasingly recognized the importance of scaffold hopping—exploring different molecular frameworks—to discover novel drugs with improved properties. 3-(2,4,5-trimethylphenyl)methylazetidin-3-ol serves as an excellent example of how combining distinct structural motifs can lead to innovative therapeutic solutions. Its unique blend of an aromatic ring system and a three-membered heterocycle positions it as a valuable building block for medicinal chemists.

In conclusion,3-(2,4,5-trimethylphenyl)methylazetidin-3-ol (CAS No. 2228452-49-9) represents a fascinating compound with significant potential in drug discovery. Its structural features make it an attractive candidate for further exploration in medicinal chemistry. As research continues to uncover new applications for azetidine derivatives,this compound is likely to play a crucial role in the development of next-generation pharmaceuticals.

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